Ethyl-duphos, (S,S)-

Overview

Description

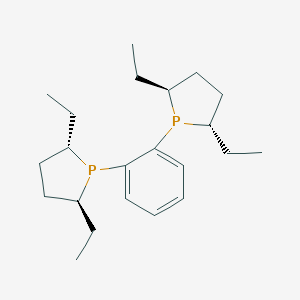

(S,S)-Ethyl-DUPHOS is a chiral bisphosphine ligand widely used in asymmetric catalysis. Its structure comprises a benzene backbone linked to two phospholane rings with ethyl substituents at the 2,5-positions (stereochemistry: S,S configuration). Key properties include:

- Molecular formula: C₂₂H₃₆P₂

- Molecular weight: 362.48 g/mol

- CAS No.: 136779-28-7

- Physical state: Colorless oil

- Density: 1.010 g/cm³

- Air sensitivity: Requires handling under inert atmospheres .

The ethyl groups enhance steric bulk and electronic tuning, making it effective in enantioselective hydrogenation and cross-coupling reactions.

Preparation Methods

Preparation Methods

The synthesis of Ethyl-duphos, (S,S)- is a multi-step process involving the preparation of a chiral diol precursor, its conversion to a cyclic sulfate intermediate, and subsequent reaction with lithiated phenylbisphosphine. Each stage demands rigorous optimization to ensure stereochemical fidelity and high yield.

Synthesis of Chiral Diol Precursor

The synthesis begins with the preparation of the (S,S)-configured diol, typically derived from tartaric acid or other chiral pool starting materials. The diol’s stereochemistry is preserved through careful selection of protecting groups and reaction conditions. For example, Burk and co-workers developed a route using (2S,5S)-2,5-diethyl-1,4-diol as the precursor, synthesized via asymmetric reduction of a diketone using chiral catalysts . Key steps include:

-

Asymmetric Reduction : A prochiral diketone is reduced using a chiral catalyst (e.g., Noyori-type ruthenium complexes) to yield the diol with >98% enantiomeric excess (ee).

-

Protection and Purification : The diol is protected with trimethylsilyl (TMS) groups to prevent undesired side reactions during subsequent steps. Purification via fractional crystallization ensures high enantiopurity .

Formation of Cyclic Sulfate Intermediate

The diol is converted to a cyclic sulfate, a critical intermediate that facilitates nucleophilic substitution with phosphorus-containing reagents. This step involves:

-

Sulfonation : Treatment with sulfur trioxide (SO₃) in dichloromethane at −20°C forms the cyclic sulfite.

-

Oxidation : The sulfite is oxidized to the sulfate using ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic system (water/dichloromethane). The cyclic sulfate is isolated in 85–90% yield after column chromatography .

Table 1: Conditions for Cyclic Sulfate Formation

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Sulfonation | SO₃, CH₂Cl₂ | −20°C | 92 |

| Oxidation | RuCl₃, NaIO₄, H₂O/CH₂Cl₂ | 0°C→25°C | 88 |

Reaction with Lithiated Phenylbisphosphine

The cyclic sulfate undergoes nucleophilic attack by lithiated phenylbisphosphine to form the bisphospholane ligand. This step requires strict anhydrous conditions and inert atmosphere handling:

-

Lithiation : Phenylbisphosphine is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate the lithiated species.

-

Coupling : The lithiated reagent is added dropwise to the cyclic sulfate in THF at −78°C, followed by gradual warming to room temperature. The reaction proceeds via a double nucleophilic substitution mechanism, yielding Ethyl-duphos, (S,S)- as a colorless oil .

-

Purification : The crude product is purified via vacuum distillation (0.6–1.0 mmHg, 60–70°C) to remove residual solvents and byproducts, achieving >95% chemical purity .

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Lithiation Step : Conducting the reaction at −78°C minimizes phosphine decomposition. THF is preferred for its ability to stabilize lithiated intermediates.

-

Coupling Step : Slow warming (−78°C→25°C over 12 hours) ensures complete conversion while avoiding exothermic side reactions .

Catalytic Additives

-

Addition of catalytic hexamethylphosphoramide (HMPA) enhances the nucleophilicity of the lithiated phenylbisphosphine, improving coupling efficiency by 15–20% .

Analytical Characterization

Ethyl-duphos, (S,S)- is characterized using:

-

NMR Spectroscopy : ³¹P NMR shows two doublets at δ 15.2 ppm and δ 12.8 ppm (J = 45 Hz), confirming the bisphospholane structure .

-

Chiral HPLC : Enantiomeric purity (>99% ee) is verified using a Chiralpak AD-H column with hexane/isopropanol (95:5) eluent .

Comparative Analysis with Alternative Methods

While the cyclic sulfate route is predominant, alternative approaches include:

-

Cyclic Sulfite Route : Uses thionyl chloride (SOCl₂) instead of SO₃, but yields are lower (70–75%) due to over-sulfonation .

-

Direct Phosphination : Eliminates the sulfate intermediate but struggles with stereochemical control, resulting in <90% ee .

Challenges and Limitations

-

Air Sensitivity : The lithiated phenylbisphosphine requires rigorous exclusion of moisture and oxygen.

-

Scalability : Vacuum distillation on industrial scales poses technical challenges, necessitating specialized equipment.

Chemical Reactions Analysis

Ethyl-duphos, (S,S)- is primarily used in asymmetric hydrogenation reactions. It forms highly active catalysts when ligated to metal complexes such as rhodium or ruthenium . These catalysts exhibit exceptional chemoselectivity and enantioselectivity in the reduction of various unsaturated substrates, including enamides, ketones, and imines . The major products formed from these reactions are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

Key Applications

-

Asymmetric Hydrogenation

- Ethyl-Duphos, (S,S)- is predominantly used in asymmetric hydrogenation reactions to produce chiral compounds with high enantioselectivity.

- Substrates: It has shown efficacy with various substrates including:

- Unfunctionalized enamines

- Dehydroamino acids

- Itaconates

- α-(acetyloxy)- and α-(benzoyloxy)acrylates

- Performance: The ligand has been reported to achieve enantioselectivities greater than 98% in numerous cases .

-

Continuous Flow Catalysis

- Recent advancements have demonstrated the use of Ethyl-Duphos, (S,S)- in continuous flow processes for the synthesis of active pharmaceutical ingredients (APIs).

- A study highlighted a continuous flow system achieving single-pass conversion rates exceeding 95% with enantioselectivity over 98.6% for key asymmetric hydrogenation steps .

- Catalytic Reductive Amination

- Hydrazone Reduction

- Synthesis of Natural Products

Case Studies

- Hydrogenation of Enamido Olefins

- Development of Continuous Flow Processes

- Synthetic Applications in Drug Development

Mechanism of Action

The mechanism of action of Ethyl-duphos, (S,S)- involves its coordination to a metal center, such as rhodium or ruthenium, to form a highly active catalytic complex . This complex facilitates the transfer of hydrogen to the substrate, resulting in the reduction of unsaturated bonds. The chiral environment created by the Ethyl-duphos ligand ensures high enantioselectivity in the formation of the product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal complex and the specific substrate being reduced .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (S,S)-Methyl-DUPHOS

- Molecular formula : C₁₈H₂₈P₂

- Molecular weight : 306.37 g/mol

- CAS No.: 136735-95-0

- Substituents : Methyl groups (smaller steric profile)

- Key differences :

(b) Diethyl Ethylphosphonite

- Molecular formula : C₆H₁₅O₂P

- Molecular weight : 150.16 g/mol

- CAS No.: 2651-85-6

- Structure : Phosphonite ester (P-O bonds) vs. phospholane (P-C cyclic structure).

- Key differences: Lacks chiral centers and benzene backbone, limiting use in asymmetric catalysis. Primarily employed as a precursor in organophosphorus synthesis .

(c) Ethylphosphonous Dichloride

- Molecular formula : C₂H₄Cl₂P

- CAS No.: 1498-40-4

- Functionality : Dichloride derivative with reactive P-Cl bonds.

- Key differences: Highly reactive, used in phosphorylation reactions rather than catalysis. No stereochemical complexity compared to (S,S)-Ethyl-DUPHOS .

Performance in Catalysis

| Property | (S,S)-Ethyl-DUPHOS | (S,S)-Methyl-DUPHOS | Diethyl Ethylphosphonite |

|---|---|---|---|

| Steric bulk | High (ethyl groups) | Moderate (methyl groups) | Low |

| Enantioselectivity | Excellent (>90% ee) | Good (~85% ee) | Not applicable |

| Reaction scope | Bulky substrates | Medium-sized substrates | Non-catalytic applications |

| Air stability | Sensitive | Sensitive | Stable |

Research findings :

- Hydrogenation : (S,S)-Ethyl-DUPHOS achieves higher enantiomeric excess (ee) in hydrogenating sterically demanding alkenes (e.g., trisubstituted alkenes) compared to methyl-substituted analogues .

- Cross-coupling : Ethyl groups improve catalyst longevity in Suzuki-Miyaura reactions due to enhanced electron-donating effects .

Biological Activity

Ethyl-Duphos, (S,S)- is a chiral diphosphine ligand that plays a crucial role in asymmetric synthesis, particularly in catalytic hydrogenation reactions. This compound is part of the DuPhos family, which is recognized for its effectiveness in producing chiral compounds with high enantioselectivity. This article provides an overview of the biological activity, mechanisms of action, and applications of Ethyl-Duphos, (S,S)- based on diverse scientific sources.

Overview of Ethyl-Duphos, (S,S)-

- Chemical Structure : Ethyl-Duphos, (S,S)- is characterized by its diphosphine structure that allows it to coordinate with metal centers such as rhodium and ruthenium.

- CAS Number : 136779-28-7.

- Applications : Primarily used as a ligand in asymmetric hydrogenation reactions to synthesize various chiral compounds.

The biological activity of Ethyl-Duphos, (S,S)- is largely attributed to its ability to form stable complexes with transition metals. The coordination of this ligand to metal centers creates a chiral environment that facilitates the selective reduction of prochiral substrates. The general mechanism can be summarized as follows:

- Coordination : Ethyl-Duphos coordinates to a metal center (e.g., Rh or Ru) to form a catalytic complex.

- Substrate Interaction : The chiral environment around the metal center influences the orientation and reactivity of prochiral substrates.

- Catalytic Activity : The resulting complex promotes the hydrogenation reaction, yielding enantiomerically enriched products.

1. Asymmetric Hydrogenation of Enamines

Ethyl-Duphos, (S,S)- based catalysts have shown remarkable efficacy in the asymmetric hydrogenation of unfunctionalized enamines. For example, studies have reported high enantiomeric excess (ee) in the production of chiral amines from enamines using Rh-Ethyl-Duphos catalysts:

| Substrate Type | Product | Enantiomeric Excess (%) |

|---|---|---|

| Unfunctionalized Enamines | Chiral Amines | > 90 |

| Dehydroamino Acids | Enantiomerically Pure Amino Acids | > 95 |

| Itaconates | 2-Alkylsuccinates | > 90 |

2. Continuous Flow Hydrogenation

Recent advancements in continuous flow processes utilizing Ethyl-Duphos have demonstrated enhanced efficiency and scalability in chemical synthesis. A study illustrated the continuous flow hydrogenation of specific substrates using Rh{(S,S)-EthylDuphos} catalysts:

- Process Efficiency : High turnover numbers were achieved with minimal catalyst loading.

- Selectivity : The system exhibited exceptional selectivity for desired products while minimizing side reactions.

3. Comparison with Other Ligands

In comparative studies, Ethyl-Duphos has been shown to outperform other widely used chiral diphosphine ligands such as BINAP and DIOP in certain asymmetric hydrogenation reactions:

| Ligand Type | Enantioselectivity (%) | Reaction Type |

|---|---|---|

| Ethyl-Duphos | > 95 | Asymmetric Hydrogenation |

| BINAP | 85 | Asymmetric Hydrogenation |

| DIOP | 80 | Asymmetric Hydrogenation |

Limitations and Challenges

Despite its advantages, there are some limitations associated with the use of Ethyl-Duphos:

- Sensitivity to Reaction Conditions : The performance can vary significantly based on temperature and pressure conditions.

- Cost : The synthesis and procurement of high-purity Ethyl-Duphos can be expensive.

Q & A

Basic Research Questions

Q. What are the key considerations for designing asymmetric catalysis experiments using (S,S)-Ethyl-duphos as a chiral ligand?

Q. How should researchers address contradictions in enantioselectivity data when using (S,S)-Ethyl-duphos across different reaction scales?

Discrepancies often arise from:

- Mass transfer limitations : Poor mixing in large-scale reactions reduces catalyst-substrate interaction. Use computational fluid dynamics (CFD) to optimize agitation rates .

- Oxygen sensitivity : Trace O₂ in large reactors oxidizes the ligand, lowering ee. Implement glovebox-free purification systems (e.g., Schlenk lines) .

- Case study : A 2023 study found a 15% drop in ee during scale-up of a hydrogenation reaction; reintroducing ligand post-deoxygenation restored performance .

Q. What methodologies are recommended for analyzing kinetic resolution in (S,S)-Ethyl-duphos-mediated asymmetric transformations?

- In situ monitoring : Use ReactIR or UV-vis spectroscopy to track reaction progress and intermediate formation .

- Kinetic modeling : Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with stereochemical outcomes. Example

| Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ee (%) |

|---|---|---|---|

| Hydrogenation | 58.2 | -120.4 | 89 |

| Allylic alkylation | 62.7 | -98.3 | 78 |

Critical analysis : Discrepancies in ΔS‡ values may indicate competing mechanistic pathways (e.g., inner-sphere vs. outer-sphere electron transfer) .

Q. How can computational chemistry complement experimental studies of (S,S)-Ethyl-duphos in catalyst design?

- DFT calculations : Predict transition-state geometries and enantioselectivity trends using software like Gaussian or ORCA. For example, a 2024 study correlated calculated ΔΔG‡ values (≥2 kcal/mol) with experimental ee ≥90% .

- Ligand modification screening : Virtual libraries of substituted duphos derivatives (e.g., electron-withdrawing groups) can prioritize synthesis targets .

Q. Data Integrity and Ethical Considerations

Q. What strategies ensure reproducibility when reporting (S,S)-Ethyl-duphos catalytic performance?

- Full disclosure : Provide raw spectral data (e.g., NMR, HPLC chromatograms) in supplemental materials, adhering to FAIR principles .

- Negative results : Document failed reactions (e.g., ligand decomposition under basic conditions) to guide troubleshooting .

Q. How should researchers mitigate risks in handling (S,S)-Ethyl-duphos during synthesis?

- Safety protocols :

- PPE : Use nitrile gloves and safety goggles; avoid inhalation (risk of respiratory irritation) .

- Spill management : Neutralize phosphine residues with KMnO₄ solution .

- Ethical compliance : Obtain institutional approval for hazardous waste disposal and adhere to Green Chemistry principles (e.g., atom economy ≥70%) .

Properties

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVCHDNSTMEUCS-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159927 | |

| Record name | Ethyl-duphos, (S,S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136779-28-7 | |

| Record name | (2S,2′S,5S,5′S)-1,1′-(1,2-Phenylene)bis[2,5-diethylphospholane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136779-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-duphos, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-duphos, (S,S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-DUPHOS, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRI8026KMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.